molecular formula C20H26N2O4S B3979003 N-butan-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

N-butan-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B3979003
M. Wt: 390.5 g/mol
InChI Key: KAHAAGKVJPTKHD-UHFFFAOYSA-N
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Description

N-butan-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a butan-2-yl group, an ethoxyphenyl sulfonyl group, and a phenylglycinamide moiety

Properties

IUPAC Name

N-butan-2-yl-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-4-16(3)21-20(23)15-22(17-9-7-6-8-10-17)27(24,25)19-13-11-18(12-14-19)26-5-2/h6-14,16H,4-5,15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHAAGKVJPTKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethoxybenzenesulfonyl chloride: This can be achieved by reacting 4-ethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of N-butan-2-yl-N~2~-phenylglycinamide: This intermediate can be synthesized by reacting butan-2-amine with phenylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Final Coupling Reaction: The final step involves the reaction of N-butan-2-yl-N~2~-phenylglycinamide with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-butan-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butan-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-butan-2-yl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide
  • N-butan-2-yl-4-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinamide

Uniqueness

N-butan-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butan-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 2
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N-butan-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

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